2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
CAS No.: 1357387-65-5
Cat. No.: VC2815946
Molecular Formula: C24H41BN2O2Si
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
![2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine - 1357387-65-5](/images/structure/VC2815946.png)
Specification
CAS No. | 1357387-65-5 |
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Molecular Formula | C24H41BN2O2Si |
Molecular Weight | 428.5 g/mol |
IUPAC Name | [2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]-tri(propan-2-yl)silane |
Standard InChI | InChI=1S/C24H41BN2O2Si/c1-12-21-14-19-13-20(25-28-23(8,9)24(10,11)29-25)15-26-22(19)27(21)30(16(2)3,17(4)5)18(6)7/h13-18H,12H2,1-11H3 |
Standard InChI Key | BDLOUBMSPOBOQV-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C(=C3)CC)[Si](C(C)C)(C(C)C)C(C)C |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C(=C3)CC)[Si](C(C)C)(C(C)C)C(C)C |
Introduction
Chemical Identity and Physical Properties
2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine features a bicyclic pyrrolo[2,3-b]pyridine core with three key functional groups: an ethyl substituent at position 2, a pinacol boronic ester group at position 5, and a triisopropylsilyl (TIPS) protecting group at position 1. The compound represents an important building block in medicinal chemistry and materials science due to its functionalized nature and potential for further derivatization.
Basic Identification Parameters
Table 1: Chemical Identification Data
Parameter | Value |
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CAS Registry Number | 1357387-65-5 |
Molecular Formula | C₂₄H₄₁BN₂O₂Si |
Average Molecular Weight | 428.49 g/mol |
Monoisotopic Mass | 428.303035 |
SMILES Notation | CCc1cc2cc(B3OC(C)(C)C(C)(C)O3)=cn=c2n1Si(C(C)C)C(C)C |
InChI | 1S/C24H41BN2O2Si/c1-12-21-14-19-13-20(25-28-23(8,9)24(10,11)29-25)15-26-22(19)27(21)30(16(2)3,17(4)5)18(6)7/h13-18H,12H2,1-11H3 |
InChI Key | BDLOUBMSPOBOQV-UHFFFAOYSA-N |
The physical state of this compound is reported as a solid with a purity typically available at 95+% for research purposes . The compound combines the structural features of a pyrrolo[2,3-b]pyridine core with protective and reactive functional groups that make it valuable for synthetic applications.
Structural Features and Conformation
The compound's structure consists of several important components that contribute to its chemical properties and reactivity:
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The pyrrolo[2,3-b]pyridine core (7-azaindole scaffold): This bicyclic heteroaromatic system serves as the foundation of the molecule.
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The ethyl group at position 2: Provides steric effects and potential for further functionalization.
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The pinacol boronic ester group at position 5: A key reactive site for cross-coupling reactions.
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The triisopropylsilyl (TIPS) group at position 1: Acts as a protecting group for the pyrrole nitrogen.
These structural elements combine to create a molecule with distinct reactivity patterns and synthetic utility. The boronic ester group, in particular, enables this compound to participate in important carbon-carbon bond-forming reactions .
Parameter | Typical Conditions |
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Borylation Agent | Bis(pinacolato)diboron (1.2 equiv) |
Catalyst | PdCl₂(dppf) (0.05 equiv) |
Ligand | 1,1'-bis(diphenylphosphino)ferrocene (0.05 equiv) |
Base | Potassium acetate (1.5 equiv) |
Solvent | 1,4-dioxane (0.05 M) |
Temperature | 120°C |
Reaction Time | 8 hours |
Atmosphere | Inert (nitrogen) |
Purification | Flash chromatography (SiO₂) using EtOAc/Hexanes as eluent |
These conditions have proven effective for the synthesis of various heteroaryl boronic esters, including compounds with the pyrrolo[2,3-b]pyridine scaffold .
Chemical Reactivity and Applications
The 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine compound serves as a valuable synthetic intermediate due to its functionalized nature and potential for further transformations.
Suzuki-Miyaura Cross-Coupling Reactions
One of the most significant applications of this compound is in Suzuki-Miyaura cross-coupling reactions. The pinacol boronic ester moiety at position 5 enables selective carbon-carbon bond formation with various aryl or heteroaryl halides. This reactivity makes the compound particularly valuable in the synthesis of complex heterocyclic structures, including potential pharmaceutically active compounds .
Comparative Analysis with Related Compounds
To better understand the properties and applications of 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, it is valuable to compare it with structurally related compounds.
Comparison with Similar Pyrrolo[2,3-b]pyridine Derivatives
Table 3: Comparative Analysis of Related Pyrrolo[2,3-b]pyridine Compounds
Compound | CAS Number | Molecular Weight | Key Structural Differences | Notable Properties |
---|---|---|---|---|
2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | 1357387-65-5 | 428.49 g/mol | Reference compound | Versatile synthetic intermediate |
5-Bromo-1-(triisopropylsilyl)pyrrolo[2,3-b]pyridine | 858116-66-2 | 353.38 g/mol | No ethyl at C2, Br instead of boronic ester at C5 | Precursor for borylation reactions |
3-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | 918525-02-7 | 353.37 g/mol | Br at C3 instead of C5, no ethyl at C2 | Different reactivity pattern |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | 1207623-97-9 | 260.1 g/mol | Contains a lactam, no TIPS group | Distinct hydrogen bonding capabilities |
These structural variations lead to different reactivity patterns and applications. For instance, the bromo derivatives often serve as precursors for borylation reactions, while the target compound with its pre-installed boronic ester is ready for direct use in cross-coupling reactions .
Structure-Reactivity Relationships
The position and nature of substituents on the pyrrolo[2,3-b]pyridine scaffold significantly influence reactivity. For example:
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The presence of the TIPS group at N1 prevents undesired side reactions at the pyrrole nitrogen during cross-coupling processes.
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The ethyl group at C2 affects the electronic properties of the heterocyclic system, potentially modulating the reactivity of the boronic ester group.
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The pinacol boronic ester at C5 provides a specific reactivity pattern distinct from other functional groups like halogens or free boronic acids.
Understanding these structure-reactivity relationships is essential for effectively utilizing 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine in organic synthesis and medicinal chemistry.
Property | Value |
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Topological Polar Surface Area (TPSA) | 36.28 |
LogP | 5.9215 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 0 |
Rotatable Bonds | 6 |
These properties indicate that the compound has relatively high lipophilicity (LogP = 5.9215) and moderate polarity (TPSA = 36.28), with no hydrogen bond donors but four hydrogen bond acceptors . The absence of hydrogen bond donors is consistent with the protection of the pyrrole nitrogen by the TIPS group.
Research Applications and Significance
The 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine compound has significant potential in various research areas, particularly in medicinal chemistry and materials science.
Medicinal Chemistry Applications
The pyrrolo[2,3-b]pyridine scaffold appears in numerous biologically active compounds, making derivatives like 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine valuable in drug discovery. This compound can serve as a building block for constructing more complex molecules with potential pharmaceutical applications.
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